(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine (E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine
Brand Name: Vulcanchem
CAS No.: 478245-57-7
VCID: VC6566942
InChI: InChI=1S/C14H14N4OS/c1-10(17-19-8-12-6-4-3-5-7-12)13-11(2)18-14(20-13)15-9-16-18/h3-7,9H,8H2,1-2H3/b17-10+
SMILES: CC1=C(SC2=NC=NN12)C(=NOCC3=CC=CC=C3)C
Molecular Formula: C14H14N4OS
Molecular Weight: 286.35

(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine

CAS No.: 478245-57-7

Cat. No.: VC6566942

Molecular Formula: C14H14N4OS

Molecular Weight: 286.35

* For research use only. Not for human or veterinary use.

(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine - 478245-57-7

Specification

CAS No. 478245-57-7
Molecular Formula C14H14N4OS
Molecular Weight 286.35
IUPAC Name (E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-phenylmethoxyethanimine
Standard InChI InChI=1S/C14H14N4OS/c1-10(17-19-8-12-6-4-3-5-7-12)13-11(2)18-14(20-13)15-9-16-18/h3-7,9H,8H2,1-2H3/b17-10+
Standard InChI Key CLHRTWULOJJUPC-LICLKQGHSA-N
SMILES CC1=C(SC2=NC=NN12)C(=NOCC3=CC=CC=C3)C

Introduction

Chemical Identity and Nomenclature

(E)-(Benzyloxy)(1-{6-methyl- triazolo[3,2-b][1, thiazol-5-yl}ethylidene)amine (CAS: 478245-57-7) is systematically named to reflect its hybrid triazolo-thiazole scaffold. The E configuration denotes the spatial arrangement of the ethylideneamine moiety relative to the benzyloxy group. Key identifiers include:

PropertyValue
Molecular FormulaC₁₄H₁₄N₄OS
Molar Mass286.35 g/mol
IUPAC Name(E)-(Benzyloxy)(1-{6-methyl- triazolo[3,2-b][1, thiazol-5-yl}ethylidene)amine
SMILESCCOC(CC1=C2N=C(N=C2SC1)C)N=C(C3=CC=CC=C3)O
Synonyms1-(6-Methyl thiazolo[3,2-b] triazol-5-yl)-1-ethanone O-benzyloxime

The triazolo[3,2-b][1, thiazole system comprises a five-membered ring fusion of triazole and thiazole, with a methyl group at position 6 and a benzyloxime group at position 5 .

Synthetic Pathways and Optimization

Structural Confirmation

Single-crystal X-ray diffraction, though unreported for this specific compound, has validated related triazolo-thiazole architectures . Key structural insights include:

  • Planarity: The triazolo-thiazole system exhibits near-planar geometry, facilitating π-π stacking interactions.

  • Substituent Effects: The methyl group at position 6 enhances steric stability, while the benzyloxy moiety introduces hydrophobicity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the benzyloxy group’s lipophilicity and the heterocycle’s polarity .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments owing to the imine linkage .

Spectroscopic Characterization

While experimental spectra are unavailable, predicted data based on analogous compounds include:

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C stretch) .

  • NMR: Distinct signals for benzyloxy protons (δ 4.5–5.0 ppm) and triazolo-thiazole protons (δ 7.0–8.5 ppm) .

Future Directions

Further research should prioritize:

  • Synthetic Scalability: Optimizing one-pot methodologies for industrial-scale production .

  • Biological Screening: Evaluating efficacy against resistant microbial strains and cancer cell lines .

  • Crystallographic Studies: Resolving three-dimensional structure to guide drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator